N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
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Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C26H20N4O4S2 and its molecular weight is 516.59. The purity is usually 95%.
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Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity against various pathogens and cancer cell lines.
Chemical Structure
The compound's molecular formula is C21H23N3O2S, and it features a unique combination of thieno[2,3-c]pyridine and benzo[d]thiazole moieties. The presence of these functional groups is believed to contribute to its biological efficacy.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the thieno[2,3-c]pyridine framework followed by the introduction of the benzo[d]thiazole and isoindolin moieties. Recent advancements in synthetic methodologies have improved the yield and purity of similar benzothiazole derivatives through techniques such as microwave irradiation and one-pot multicomponent reactions .
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 100 µg/mL for certain derivatives .
Compound | MIC (µg/mL) | Inhibition (%) |
---|---|---|
12a | 100 | 99 |
9a | 250 | 98 |
This data indicates a promising potential for the compound in treating resistant strains of tuberculosis.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the compound's effectiveness. Preliminary results suggest that related compounds exhibit moderate cytotoxic effects against a range of cancer types. For example, one study indicated a significant reduction in cell viability at concentrations around 50 µM across multiple cancer cell lines .
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the interaction between the thieno[2,3-c]pyridine and benzo[d]thiazole moieties may disrupt cellular processes in pathogens and cancer cells.
Case Studies
- Anti-Tubercular Activity : A recent study highlighted the synthesis of various benzothiazole derivatives where one compound demonstrated an MIC of 100 µg/mL against M. tuberculosis, suggesting significant potential for further development into anti-tubercular agents .
- Cytotoxicity in Cancer Cells : In vitro studies on breast cancer cell lines revealed that some derivatives led to a decrease in cell proliferation by over 60% at higher concentrations (50 µM), indicating their potential as chemotherapeutic agents .
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S2/c1-14(31)29-11-10-17-20(12-29)36-24(22(17)23-27-18-8-4-5-9-19(18)35-23)28-21(32)13-30-25(33)15-6-2-3-7-16(15)26(30)34/h2-9H,10-13H2,1H3,(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBJMKPFQIKIPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CN5C(=O)C6=CC=CC=C6C5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.